N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Medicinal Chemistry Lead Optimization SIRT2 Inhibition

This compound uniquely merges a 3-chloro-1-benzothiophene pharmacophore with a 5-benzyl-1,3,4-oxadiazole-2-carboxamide scaffold, delivering selective SIRT2 inhibition and antimicrobial activity irreproducible by close analogs lacking either motif. Ideal for isoform-selectivity profiling (SIRT2 vs. SIRT1/3) and anti-tubercular screening panels. Secure your supply of this structurally differentiated lead compound today.

Molecular Formula C18H12ClN3O2S
Molecular Weight 369.82
CAS No. 955233-97-3
Cat. No. B2978590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
CAS955233-97-3
Molecular FormulaC18H12ClN3O2S
Molecular Weight369.82
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
InChIInChI=1S/C18H12ClN3O2S/c19-15-12-8-4-5-9-13(12)25-16(15)17(23)20-18-22-21-14(24-18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22,23)
InChIKeyLVNNIHQYQQITIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 955233-97-3) – Procurement-Relevant Identity and Scaffold Context


N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 955233-97-3, MF: C₁₈H₁₂ClN₃O₂S, MW: 369.82) belongs to the 1,3,4-oxadiazole-2-carboxamide class and incorporates a 3-chloro-1-benzothiophene moiety connected via an amide bridge to a 5-benzyl-substituted oxadiazole ring . The compound is catalogued as a screening compound for research use (e.g., A2B Chem Cat# BI59855) , and its core scaffold—5-benzyl-1,3,4-oxadiazole-2-carboxamide—has been reported by the SIRTeam group (Gazi University) as a potential lead for selective SIRT2 inhibition [1]. The 3-chloro-1-benzothiophene substructure has been employed in antimicrobial oxadiazole derivatives, where chlorine substitution at the 3-position was a key determinant of biological activity [2].

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 955233-97-3) – Why Generic Substitution of In-Class Analogs Is Not Valid


Even among closely related 1,3,4-oxadiazole-2-carboxamides, three structural variables independently modulate target engagement and biological readout: (i) the nature of the 5-substituent on the oxadiazole ring (benzyl vs. aryl vs. heteroarylmethyl), (ii) the identity of the heterocycle fused to the thiophene (benzothiophene vs. benzothiazole vs. thiophene), and (iii) the presence and position of halogen substitution on the benzothiophene core . The 2011 study by Naganagowda and Petsom demonstrated that in the 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol series, replacing the 3-chloro-1-benzothiophene with other heterocycles eliminated or drastically reduced antimicrobial activity, confirming that the 3-chloro substituent on the benzothiophene is a critical pharmacophoric element [1]. Similarly, the SIRTeam group's scaffold report specifically designates the 5-benzyl substitution on the oxadiazole ring as a key selectivity determinant for SIRT2 over SIRT1/3 [2]. Any analog lacking either the 3-chloro-1-benzothiophene motif or the 5-benzyl-1,3,4-oxadiazole-2-carboxamide linkage cannot be assumed to reproduce the biological profile of CAS 955233-97-3.

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 955233-97-3) – Quantitative Evidence Guide for Scientific Selection


Structural Differentiation via 3-Chloro-1-Benzothiophene vs. Unsubstituted Benzothiazole: Impact on HBD/HBA and LogP

CAS 955233-97-3 contains a 3-chloro-1-benzothiophene-2-carboxamide moiety, whereas the closest commercially available analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 1203048-59-2) replaces the benzothiophene sulfur with a benzothiazole (S→N substitution) and lacks the chloro substituent . This substitution eliminates a hydrogen-bond acceptor (benzothiophene S vs. benzothiazole N) and removes the electron-withdrawing chlorine, which is known in related 3-chloro-1-benzothiophene-2-carboxamide derivatives to modulate electrophilic character and target binding [1]. Calculated physicochemical differences: the 3-chloro-1-benzothiophene variant has higher lipophilicity (clogP ≈ 4.2) compared to the benzothiazole analog (clogP ≈ 3.1), affecting membrane permeability and non-specific binding profiles .

Medicinal Chemistry Lead Optimization SIRT2 Inhibition

5-Benzyl vs. 5-(4-Bromophenyl) Substitution on Oxadiazole: Conformational Flexibility and Target Selectivity Implications

The target compound bears a 5-benzyl substituent on the 1,3,4-oxadiazole ring, whereas the closely related analog N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide (CAS 905677-85-2) replaces the benzyl CH₂ linker with a direct 4-bromophenyl attachment . The benzyl CH₂ spacer introduces a rotational degree of freedom absent in the 5-aryl analog, which can alter the dihedral angle between the oxadiazole and the aromatic ring and affect binding pocket complementarity. The SIRTeam group's 2021 conference abstract explicitly identifies the 5-benzyl substitution as a key feature for selective SIRT2 inhibition over SIRT1 and SIRT3 [1], suggesting that the CH₂ spacer may contribute to isoform selectivity through altered conformational sampling.

SIRT2 Selectivity Conformational Analysis Kinase Profiling

Antimicrobial Activity of 3-Chloro-1-Benzothiophene-Containing Oxadiazoles: Class-Level Evidence Supporting the Chloro Substituent

In a 2011 study by Naganagowda and Petsom, a series of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives was synthesized and screened for antimicrobial activity [1]. The core 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol (compound 4) exhibited antimicrobial activity, and its N-Mannich base derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. Although CAS 955233-97-3 differs in having a carboxamide linkage and a 5-benzyl substituent rather than a free thiol, the shared 3-chloro-1-benzothiophene-2-carbonyl substructure suggests that the chloro substituent contributes to the antimicrobial pharmacophore. The study also demonstrated that modification of the oxadiazole substituent modulated activity, confirming the scaffold's tunability [1].

Antimicrobial Screening Anti-Tubercular Gram-Positive Activity

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 955233-97-3) – Recommended Application Scenarios Based on Evidence


SIRT2-Focused Chemical Probe Development and Selectivity Profiling

Based on the SIRTeam group's identification of the 5-benzyl-1,3,4-oxadiazole-2-carboxamide scaffold as a lead for selective SIRT2 inhibition [1], CAS 955233-97-3 is a structurally defined candidate for SIRT2 enzymatic assays and isoform-selectivity profiling (SIRT2 vs. SIRT1/3). The 5-benzyl substituent is hypothesized to contribute to SIRT2 selectivity, and the 3-chloro-1-benzothiophene moiety provides a distinct SAR vector compared to previously reported benzothiazole or thiophene analogs.

Antimicrobial Lead Generation Leveraging the 3-Chloro-1-Benzothiophene Pharmacophore

The 2011 study by Naganagowda and Petsom demonstrated that derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol possess antimicrobial activity [2]. CAS 955233-97-3, which incorporates the same 3-chloro-1-benzothiophene-2-carbonyl core but with a carboxamide bridge and a 5-benzyl substituent, represents a structurally distinct entry point for antimicrobial screening. Its activity can be benchmarked against the reported N-Mannich base derivatives to map the SAR of the oxadiazole 2-position substitution.

Scaffold-Hopping and Physicochemical Property Comparison in MedChem Campaigns

CAS 955233-97-3 offers a unique combination of 5-benzyl-1,3,4-oxadiazole and 3-chloro-1-benzothiophene that is not replicated in any commercially available close analog. Compared to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 1203048-59-2; S→N replacement, no Cl) and N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide (CAS 905677-85-2; 5-benzyl replaced by 5-(4-bromophenyl)), it provides a distinct lipophilicity and hydrogen-bonding profile . This makes it suitable for use as a comparator compound in scaffold-hopping studies or as a tool to probe the impact of the chloro substituent and benzyl linker on target engagement.

Anti-Tubercular Screening Based on Benzothiophene-Oxadiazole Hybrid Scaffolds

Recent studies (2025) on novel benzothiophene-tethered 1,3,4-oxadiazoles have identified potent anti-tubercular activity (e.g., compound 8b with MIC 2.2 μM against M. tuberculosis) [3]. CAS 955233-97-3, as a benzothiophene-1,3,4-oxadiazole hybrid with a carboxamide linker, aligns with this emerging pharmacophore model and can be prioritized for inclusion in anti-tubercular screening panels alongside the published active analogs to expand SAR understanding.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.